

# Comparative analysis of Diammonium Glycyrrhizinate versus glycyrrhizic acid in antiviral studies

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## Compound of Interest

Compound Name: *Diammonium Glycyrrhizinate*

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## Comparative Analysis of Diammonium Glycyrrhizinate and Glycyrrhizic Acid in Antiviral Studies

A comprehensive guide for researchers and drug development professionals on the antiviral properties, mechanisms of action, and experimental data of **Diammonium Glycyrrhizinate** versus its parent compound, Glycyrrhizic Acid.

**Diammonium Glycyrrhizinate** (DG) and Glycyrrhizic Acid (GA), the primary active component of licorice root, have garnered significant attention in the scientific community for their broad-spectrum antiviral activities.<sup>[1][2]</sup> Both compounds have demonstrated inhibitory effects against a range of DNA and RNA viruses, including coronaviruses, influenza viruses, hepatitis viruses, and herpesviruses.<sup>[1][3][4]</sup> This guide provides a detailed comparative analysis of DG and GA, focusing on their antiviral efficacy, mechanisms of action, and the experimental methodologies used to evaluate their performance. DG, a salt of GA, is noted for its enhanced stability and solubility, which may offer advantages in bioavailability and therapeutic applications.<sup>[5][6][7]</sup>

## Quantitative Analysis of Antiviral Activity

The following table summarizes the *in vitro* antiviral activities of **Diammonium Glycyrrhizinate** and Glycyrrhizic Acid against various viruses. The data highlights the effective concentrations

required to inhibit viral replication ( $EC_{50}$ ) and the concentrations that cause toxicity to host cells ( $CC_{50}$ ), providing a selectivity index (SI) to gauge the therapeutic window.

Compound	Virus	Cell Line	$EC_{50}$	$CC_{50}$	Selectivity Index (SI)	Reference
Diammonium Glycyrhizinate (DG)	HCoV-OC43	H460	$360 \pm 21 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 11.1	[5]
HCoV-229E		Huh7	$277 \pm 4 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 14.4	[5]
SARS-CoV-2		Vero E6	$115 - 391 \mu\text{g/mL}$	$> 4000 \mu\text{g/mL}$	> 10.2 - 34.8	[5][8]
Glycyrhizic Acid (GA)	SARS-CoV	Vero	$365 \mu\text{M}$	$> 24000 \mu\text{M}$	> 65	[9]
SARS-CoV-2		Vero E6	0.44 mg/mL	Not specified	Not specified	[9]
Influenza A/H1N1/pdm09		MDCK	$> \text{CTD}_{50}$	$> 1000 \mu\text{g/mL}$	1	[10]
Herpes Simplex Virus-1 (HSV-1)			0.5 mM	Not specified	Not specified	[1][11]
Epstein-Barr Virus (EBV)			0.04 mM	4.8 mM	120	[3][12]

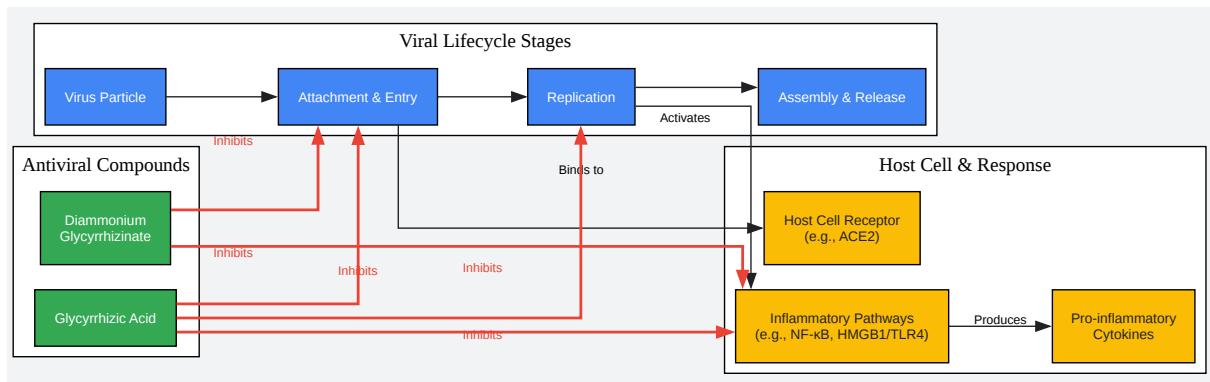
Note: Direct comparison of  $EC_{50}$  values should be made with caution due to variations in experimental conditions, including cell lines, viral strains, and assay methods.

## Mechanisms of Antiviral Action

Both DG and GA share similar multifaceted mechanisms of antiviral action, primarily targeting the early stages of viral infection and modulating the host's immune response.[\[1\]](#)[\[2\]](#)

1. Inhibition of Viral Entry: A key mechanism for both compounds is the interruption of viral entry into host cells.[\[5\]](#)[\[13\]](#) For coronaviruses, DG has been shown to bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking its interaction with the host cell's ACE2 receptor.[\[5\]](#)[\[8\]](#) This prevents viral attachment and subsequent membrane fusion. Glycyrrhizic acid has also been reported to interfere with the interaction between the SARS-CoV-2 spike protein and ACE2.[\[14\]](#) Additionally, GA can alter the fluidity of the cell membrane, which can inhibit the fusion of the viral envelope with the cell membrane, a mechanism observed in studies against HIV-1.[\[4\]](#)[\[15\]](#)
2. Inhibition of Viral Replication: Both compounds can inhibit the replication of viral genetic material.[\[1\]](#)[\[2\]](#) Glycyrrhizic acid has been shown to inhibit the viral polymerase of the influenza virus by interfering with the binding of the high mobility group box 1 (HMGB1) protein to the viral nucleoprotein.[\[1\]](#) It can also inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an enzyme crucial for viral replication.[\[1\]](#)[\[11\]](#)
3. Modulation of Host Immune and Inflammatory Responses: A significant aspect of the therapeutic effect of DG and GA in viral diseases is their anti-inflammatory and immunomodulatory properties.[\[2\]](#)[\[16\]](#) They can inhibit the production of pro-inflammatory cytokines and chemokines, such as those mediated by the HMGB1/TLR4 signaling pathway.[\[1\]](#) By suppressing inflammatory pathways like NF-κB, these compounds can mitigate the excessive inflammation often associated with severe viral infections.[\[16\]](#)

Below is a diagram illustrating the key antiviral mechanisms of **Diammonium Glycyrrhizinate** and **Glycyrrhizic Acid**.



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Caption: Antiviral mechanisms of DG and GA.

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **Diammonium Glycyrrhizinate** and **Glycyrrhizic Acid**.

## Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which the compounds are not toxic to the host cells.

- Objective: To determine the 50% cytotoxic concentration (CC<sub>50</sub>) of the test compound.
- Method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):
  - Seed cells (e.g., Vero E6, H460, Huh7) in a 96-well plate at an appropriate density and incubate for 24 hours.

- Prepare serial dilutions of **Diammonium Glycyrrhizinate** or Glycyrrhizic Acid in culture medium.
- Remove the old medium from the cells and add 100  $\mu$ L of the compound dilutions to the respective wells. Include wells with medium only (background control) and cells with medium but no compound (vehicle control).
- Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add 100  $\mu$ L of CellTiter-Glo® Reagent to each well.
- Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the  $CC_{50}$  value using non-linear regression analysis.

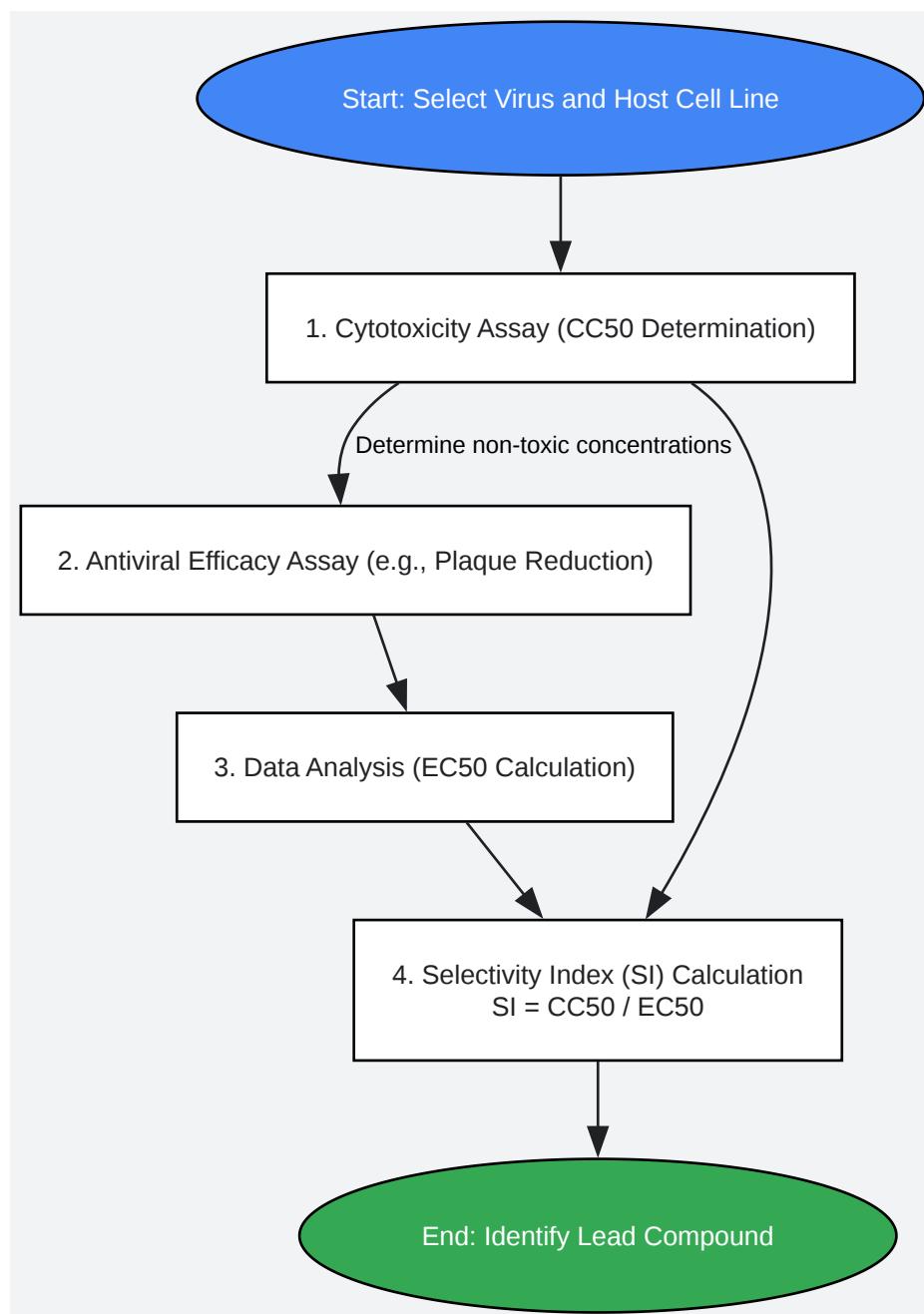
## In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This assay is a gold standard for quantifying the inhibition of viral infectivity.

- Objective: To determine the 50% effective concentration ( $EC_{50}$ ) of the test compound required to inhibit virus-induced plaque formation.
- Method:
  - Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
  - Prepare serial dilutions of the virus and perform a plaque assay to determine the appropriate viral titer for the main experiment (typically aiming for 50-100 plaques per well).

- In the main experiment, pre-incubate the confluent cell monolayers with various concentrations of DG or GA for a specified time (e.g., 1-2 hours).
- Remove the compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields countable plaques. Allow the virus to adsorb for 1 hour.
- After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
- Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentrations of the test compound.
- Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), which is virus-dependent.
- Fix the cells with a solution like 4% paraformaldehyde.
- Stain the cells with a crystal violet solution to visualize the plaques.
- Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control (no compound).
- Determine the EC<sub>50</sub> value by plotting the percentage of inhibition against the compound concentration and using non-linear regression.

The workflow for a typical in vitro antiviral screening is depicted in the diagram below.



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Caption: General workflow for in vitro antiviral screening.

## Quantitative Real-Time PCR (qRT-PCR) for Viral RNA Quantification

This method is used to quantify the amount of viral RNA in infected cells, providing a measure of viral replication.

- Objective: To quantify the reduction in viral RNA levels in the presence of the test compound.
- Method:
  - Seed cells in a multi-well plate and allow them to adhere.
  - Infect the cells with the virus (e.g., HCoV-OC43 at an MOI of 0.05) and simultaneously add various concentrations of DG or GA.[\[5\]](#)
  - Incubate for a specified period (e.g., 24 hours).[\[5\]](#)
  - Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).
  - Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
  - Perform real-time PCR using virus-specific primers and probes. A host housekeeping gene (e.g., GAPDH) should be used as an internal control for normalization.
  - Quantify the viral RNA levels using the cycle threshold (Ct) values. The relative quantification can be calculated using the  $\Delta\Delta Ct$  method.
  - Determine the EC<sub>50</sub> value based on the dose-dependent reduction in viral RNA levels.

## Conclusion

Both **Diammonium Glycyrrhizinate** and Glycyrrhizic Acid are promising natural compounds with broad-spectrum antiviral activities. Their primary mechanisms of action involve the inhibition of viral entry and replication, coupled with potent anti-inflammatory effects. While they share a common active parent molecule, DG offers improved physicochemical properties like enhanced solubility and stability, which may translate to better pharmacokinetic profiles and clinical utility.[\[5\]](#)[\[6\]](#)[\[7\]](#) The provided experimental data and protocols offer a solid foundation for researchers to further investigate and compare these compounds in the development of novel antiviral therapies. Future head-to-head studies under standardized conditions are warranted to more definitively delineate the comparative efficacy of DG and GA against a wider array of viruses.

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